molecular formula C17H17N3O3S2 B3921347 2-methoxy-4-{(E)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate

2-methoxy-4-{(E)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate

Cat. No.: B3921347
M. Wt: 375.5 g/mol
InChI Key: SIFXSIQCGMWAEY-YBFXNURJSA-N
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Description

2-methoxy-4-{(E)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a methoxy group, and a hydrazinylidene moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(E)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of a hydrazine derivative with an appropriate aldehyde or ketone under acidic or basic conditions to form the hydrazinylidene intermediate.

    Introduction of the thiophene ring: The hydrazinylidene intermediate is then reacted with a thiophene-2-carboxylate derivative under suitable conditions, such as refluxing in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{(E)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in solvents like water or acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methoxy-4-{(E)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Receptor binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-(prop-2-en-1-yl)phenol: A structurally similar compound with a methoxy group and a prop-2-en-1-yl group, but lacking the thiophene ring and hydrazinylidene moiety.

    4-methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: Another related compound with a methoxy group and a prop-1-en-1-yl group, but with a different ester functionality.

Uniqueness

2-methoxy-4-{(E)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the thiophene ring, methoxy group, and hydrazinylidene moiety makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

[2-methoxy-4-[(E)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c1-3-8-18-17(24)20-19-11-12-6-7-13(14(10-12)22-2)23-16(21)15-5-4-9-25-15/h3-7,9-11H,1,8H2,2H3,(H2,18,20,24)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFXSIQCGMWAEY-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=S)NCC=C)OC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=S)NCC=C)OC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-4-{(E)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate
Reactant of Route 2
2-methoxy-4-{(E)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate
Reactant of Route 3
2-methoxy-4-{(E)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate
Reactant of Route 4
2-methoxy-4-{(E)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate
Reactant of Route 5
2-methoxy-4-{(E)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
2-methoxy-4-{(E)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate

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